

FTIR spectrum of ethoxy(methyl)diphenylsilane

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Compound of Interest

Compound Name: *Ethoxy(methyl)diphenylsilane*

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An In-Depth Technical Guide to the FTIR Spectrum of **Ethoxy(methyl)diphenylsilane**

Abstract

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectrum of **ethoxy(methyl)diphenylsilane** (CAS No. 1825-59-8). Intended for researchers, materials scientists, and professionals in drug development, this document delves into the nuanced interpretation of the compound's spectral features. We will explore the characteristic vibrational modes of the Si-Phenyl, Si-Methyl, and Si-Ethoxy functional groups, present a validated experimental protocol for data acquisition, and summarize the key spectral data for rapid identification and quality assessment. The causality behind spectral patterns and experimental choices is elucidated to ensure a deep, actionable understanding of the subject matter.

Introduction: The Vibrational Signature of an Organosilane

Fourier-Transform Infrared (FTIR) spectroscopy is an indispensable analytical technique for the structural elucidation of organosilicon compounds. By probing the vibrational transitions of molecular bonds, FTIR provides a unique "fingerprint" that is highly specific to a molecule's functional groups and overall architecture.^{[1][2]} **Ethoxy(methyl)diphenylsilane**, a versatile silyl ether, possesses a distinct combination of aliphatic, aromatic, and silicon-oxygen linkages, each contributing characteristic absorption bands to its infrared spectrum.

Understanding this spectrum is critical for verifying synthesis, assessing purity, and studying the reactivity of the Si-O-C bond. This guide moves beyond a simple recitation of peak positions to provide a mechanistic understanding of the spectrum, grounded in the principles of vibrational spectroscopy and supported by authoritative data.

Molecular Structure and Key Vibrational Units

To interpret the FTIR spectrum, one must first consider the constituent parts of the **ethoxy(methyl)diphenylsilane** molecule. The central silicon atom is bonded to two phenyl rings, one methyl group, and one ethoxy group.

Caption: Molecular structure of **ethoxy(methyl)diphenylsilane**.

Detailed Spectral Interpretation

The FTIR spectrum of an organic molecule is typically divided into two main regions: the group frequency region ($4000\text{--}1450\text{ cm}^{-1}$) and the fingerprint region ($1450\text{--}600\text{ cm}^{-1}$).^[1] The latter is particularly crucial for identifying organosilanes due to the presence of characteristic Si-C, Si-O, and deformation vibrations.

Group Frequency Region (4000 cm^{-1} - 1450 cm^{-1})

- C-H Stretching Vibrations ($3100\text{--}2850\text{ cm}^{-1}$): This region is dominated by C-H stretching modes.
 - Aromatic C-H Stretch ($3100\text{--}3000\text{ cm}^{-1}$): The phenyl groups give rise to multiple, typically weak to medium, absorption bands just above 3000 cm^{-1} . The presence of absorption in this specific area is a strong indicator of aromatic or unsaturated C-H bonds.^{[2][3]}
 - Aliphatic C-H Stretch ($3000\text{--}2850\text{ cm}^{-1}$): The methyl (Si-CH_3) and ethoxy ($\text{-OCH}_2\text{CH}_3$) groups exhibit strong, sharp bands just below 3000 cm^{-1} . One can expect to see characteristic asymmetric and symmetric stretches for the CH_3 and CH_2 groups in this range.^[3]
- Aromatic C=C Stretching ($1600\text{--}1450\text{ cm}^{-1}$): The phenyl rings produce characteristic C=C in-ring stretching vibrations. These typically appear as two or more medium-intensity bands,

often seen around $1600\text{--}1585\text{ cm}^{-1}$ and $1500\text{--}1400\text{ cm}^{-1}$.^[4] A key diagnostic peak for the Si-Phenyl linkage is a sharp, narrow band observed around 1430 cm^{-1} .^{[5][6]}

Fingerprint Region (1450 cm^{-1} - 650 cm^{-1})

This region is information-rich and contains the most definitive absorption bands for **ethoxy(methyl)diphenylsilane**.

- Si-CH₃ Bending (Deformation) Vibrations:
 - A strong and diagnostically significant band appears at approximately 1260 cm^{-1} . This is due to the symmetric bending (deformation) of the Si-CH₃ group and is a hallmark of methylsilanes.^{[5][7]}
- Si-O-C and C-O Stretching Vibrations ($1130\text{--}950\text{ cm}^{-1}$):
 - The Si-O-C linkage gives rise to one or more very strong and often broad absorption bands in the $1110\text{--}1000\text{ cm}^{-1}$ range.^[5] This band is a result of the asymmetric stretching of the Si-O-C unit. Its high intensity is due to the large change in dipole moment during this vibration. The spectrum of **ethoxy(methyl)diphenylsilane** will be dominated by a strong absorption centered around $1090\text{--}1050\text{ cm}^{-1}$.^{[5][8]} This can sometimes overlap with Si-O-Si stretches ($1130\text{--}1000\text{ cm}^{-1}$), which would be present if the sample has undergone hydrolysis and condensation.^[9]
- Si-Phenyl Vibrations:
 - In addition to the 1430 cm^{-1} band, another characteristic Si-Phenyl absorption appears in the $1130\text{--}1110\text{ cm}^{-1}$ range. When two phenyl groups are attached to the silicon, this band may be split into a doublet.^[5]
 - The out-of-plane C-H bending and ring deformation vibrations of the phenyl groups produce a very strong and characteristic pattern in the $760\text{--}690\text{ cm}^{-1}$ region. A strong band is typically observed around $700\text{--}710\text{ cm}^{-1}$, often accompanied by one to three other bands between $760\text{--}710\text{ cm}^{-1}$. This pattern is highly specific to the substitution on the silicon atom.^[5]
- Si-C Rocking and Stretching Vibrations:

- A band in the 850-790 cm^{-1} range can often be attributed to the Si-CH₃ rocking vibration, further confirming the presence of the methylsilyl group.[7]

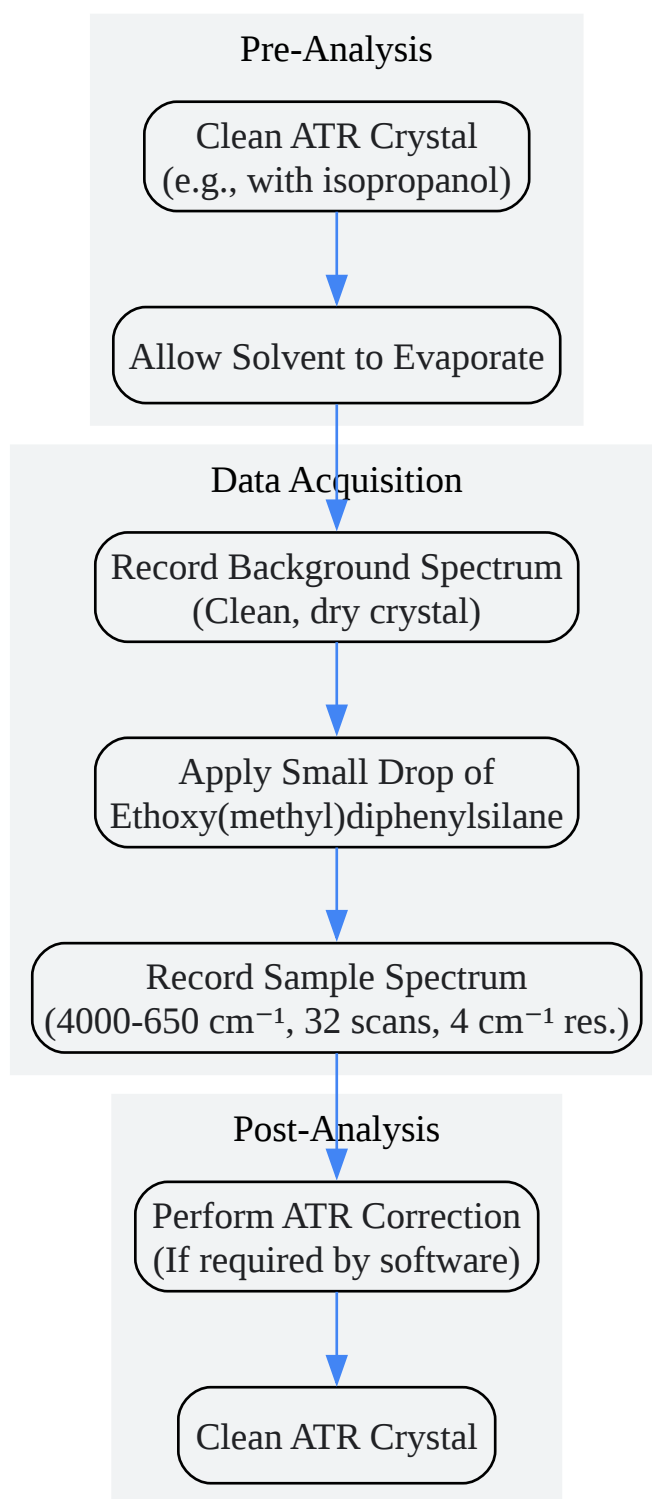
Quantitative Data Summary

The expected characteristic absorption bands for **ethoxy(methyl)diphenylsilane** are summarized in the table below. Note that exact positions and intensities can vary slightly based on the sample state (neat liquid, solution) and the specific instrument used.

Wavenumber (cm ⁻¹)	Intensity	Vibrational Mode Assignment	Functional Group
3100-3000	Medium-Weak	=C-H Stretch	Phenyl
3000-2850	Strong	C-H Stretch	Methyl, Ethoxy
~1430	Strong, Sharp	C=C Stretch (in-ring)	Si-Phenyl
~1260	Strong	CH ₃ Symmetric Bend	Si-Methyl
1130-1110	Strong	Si-Phenyl Stretch	Si-Phenyl
1110-1000	Very Strong	Si-O-C Asymmetric Stretch	Si-Ethoxy
850-790	Medium	CH ₃ Rock	Si-Methyl
760-690	Very Strong	C-H Out-of-Plane Bend	Phenyl

Experimental Protocol: Acquiring a High-Fidelity Spectrum

The following protocol describes a self-validating method for obtaining the FTIR spectrum of liquid **ethoxy(methyl)diphenylsilane** using an Attenuated Total Reflectance (ATR) accessory, which is ideal for its ease of use and minimal sample preparation.



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Caption: ATR-FTIR experimental workflow for liquid sample analysis.

Step-by-Step Methodology:

- **Instrument Preparation:** Ensure the FTIR spectrometer and ATR accessory are powered on and have reached thermal equilibrium.
- **Crystal Cleaning (Pre-validation):** The integrity of the spectrum is contingent on a pristine crystal surface. Clean the ATR crystal (typically diamond or zinc selenide) with a lint-free wipe soaked in a volatile solvent like isopropanol. Perform a preliminary scan to ensure no residual solvent or contaminant peaks are present.
- **Background Acquisition (System Calibration):** With the clean, dry crystal in place, acquire a background spectrum. This critical step measures the absorbance of the ambient environment (water vapor, CO₂) and the ATR crystal itself. The instrument software will automatically subtract this from the sample spectrum, ensuring that the final output contains only the spectral features of the analyte. A stable background is a prerequisite for trustworthy data.
- **Sample Application:** Place a single, small drop of neat **ethoxy(methyl)diphenylsilane** liquid directly onto the center of the ATR crystal. Ensure the crystal surface is fully covered.
- **Sample Spectrum Acquisition:** Record the sample spectrum. Typical acquisition parameters for a high-quality spectrum are:
 - Spectral Range: 4000 cm⁻¹ to 650 cm⁻¹
 - Resolution: 4 cm⁻¹
 - Scans: Co-add 32 scans to improve the signal-to-noise ratio.
- **Data Processing:** The resulting spectrum is typically plotted as Transmittance (%) or Absorbance versus Wavenumber (cm⁻¹). If the software has an ATR correction algorithm (to account for the wavelength-dependent depth of penetration of the IR beam), it should be applied for accurate comparison with transmission spectra from libraries.
- **Post-Analysis Cleaning:** Thoroughly clean the ATR crystal as described in Step 2 to prevent cross-contamination of subsequent samples.

Causality in Protocol: The choice of ATR is deliberate; it avoids the need for preparing KBr pellets or liquid cells, which can introduce atmospheric moisture artifacts (broad O-H bands $\sim 3400\text{ cm}^{-1}$) that might be mistaken for sample hydrolysis.^[10] Co-adding 32 scans is a balance between achieving a high signal-to-noise ratio and practical measurement time. A resolution of 4 cm^{-1} is sufficient to resolve the key functional group bands for this type of molecule.

Conclusion

The FTIR spectrum of **ethoxy(methyl)diphenylsilane** is rich with information, providing a robust method for its unambiguous identification. The key diagnostic features are the strong Si-CH₃ symmetric bend at $\sim 1260\text{ cm}^{-1}$, the intense, broad Si-O-C asymmetric stretch between $1110\text{-}1000\text{ cm}^{-1}$, and the characteristic pattern of the Si-Phenyl groups, notably the sharp band at $\sim 1430\text{ cm}^{-1}$ and the strong out-of-plane bending vibrations in the $760\text{-}690\text{ cm}^{-1}$ region. By following the validated experimental protocol and utilizing the detailed spectral assignments provided, researchers can confidently characterize this important organosilicon compound.

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